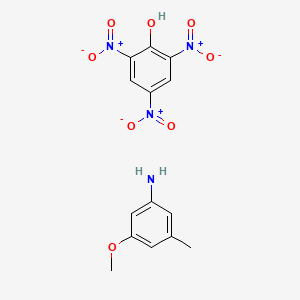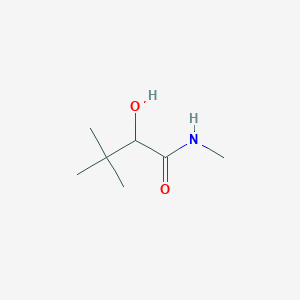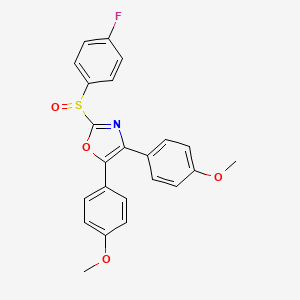
2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole is a complex organic compound that features a combination of fluorobenzene, sulfinyl, and oxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with appropriate reagents to introduce the sulfinyl group. This is followed by the formation of the oxazole ring through cyclization reactions involving methoxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to modify the oxazole ring or the sulfinyl group.
Substitution: The fluorobenzene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while substitution reactions on the fluorobenzene ring can introduce various functional groups.
Applications De Recherche Scientifique
2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxazole ring may also interact with biological receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorobenzenesulfonyl chloride
- 2-Fluorobenzene-1-sulfonyl chloride
- 3-Chloro-4-methoxybenzene-1-sulfonyl chloride
Uniqueness
2-(4-Fluorobenzene-1-sulfinyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazole is unique due to the combination of its structural features, including the fluorobenzene, sulfinyl, and oxazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Numéro CAS |
88264-21-5 |
|---|---|
Formule moléculaire |
C23H18FNO4S |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)sulfinyl-4,5-bis(4-methoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C23H18FNO4S/c1-27-18-9-3-15(4-10-18)21-22(16-5-11-19(28-2)12-6-16)29-23(25-21)30(26)20-13-7-17(24)8-14-20/h3-14H,1-2H3 |
Clé InChI |
QAKFLOVZSZIGTL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(OC(=N2)S(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)
![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

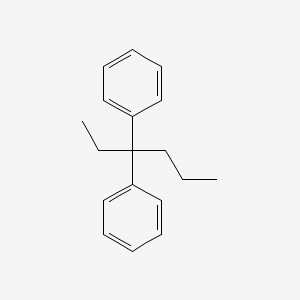
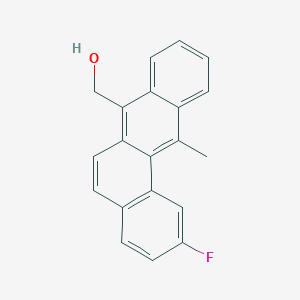
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)

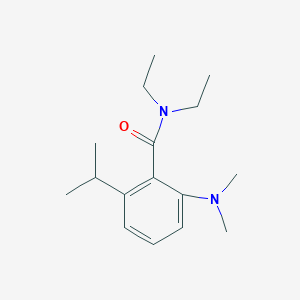

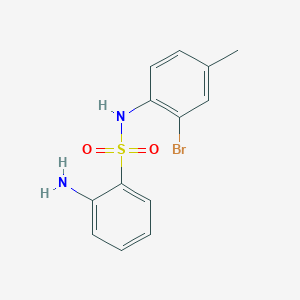
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
